Ningnanmycin vs. Cytosinpeptidemycin: Comparative EC50 Data for TMV Protective Activity
In a direct head-to-head in vivo study, ningnanmycin demonstrated a protective EC50 value of 50.2 μg/mL against tobacco mosaic virus (TMV). While the experimental compound A16 showed higher potency (EC50 = 18.4 μg/mL), ningnanmycin served as the commercial benchmark comparator in this study [1]. Notably, ningnanmycin and the closely related antibiotic cytosinpeptidemycin are both used for TMV control, but the study confirms ningnanmycin's established efficacy profile as a reference standard. Additionally, for cucumber mosaic virus (CMV), ningnanmycin exhibited an EC50 of 359.6 μg/mL, compared to A16 at 347.8 μg/mL [1].
| Evidence Dimension | In vivo protective EC50 against TMV |
|---|---|
| Target Compound Data | 50.2 μg/mL (Ningnanmycin) |
| Comparator Or Baseline | 18.4 μg/mL (Compound A16, experimental) / Cytosinpeptidemycin class |
| Quantified Difference | Ningnanmycin is 2.7-fold less potent than A16 but serves as the established commercial benchmark; no direct EC50 data for cytosinpeptidemycin in this assay. |
| Conditions | In vivo tobacco plant assay, protective activity measurement |
Why This Matters
This study establishes ningnanmycin as the reference standard antiviral agent for TMV control, providing a validated EC50 benchmark (50.2 μg/mL) against which new compounds are measured, which supports procurement decisions based on proven, reproducible efficacy.
- [1] Zhang W, Guo S, Wang Y, Tu H, Yu L, Zhao Z, Wang Z, Wu J. Synthesis and antiviral activity of trifluoromethyl pyridine piperazine derivatives. Chinese Chemical Letters. 2023;34(8):108123. View Source
